molecular formula C8H10BrClS B13169648 2-Bromo-3-(3-chloro-2-methylpropyl)thiophene

2-Bromo-3-(3-chloro-2-methylpropyl)thiophene

Cat. No.: B13169648
M. Wt: 253.59 g/mol
InChI Key: RNZBBFHQIDOWFJ-UHFFFAOYSA-N
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Description

2-Bromo-3-(3-chloro-2-methylpropyl)thiophene is a halogenated thiophene derivative Thiophene is a five-membered heterocyclic compound containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a solvent like acetic acid . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the thiophene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-(3-chloro-2-methylpropyl)thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(3-chloro-2-methylpropyl)thiophene depends on its specific application. In organic electronics, its role is primarily related to its electronic properties, such as charge transport and stability. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .

Biological Activity

2-Bromo-3-(3-chloro-2-methylpropyl)thiophene is an organic compound characterized by its thiophene ring, which contains a bromine atom at the 2-position and a 3-chloro-2-methylpropyl group at the 3-position. Its molecular formula is C₉H₁₀BrClS. This compound's unique structure suggests potential biological activity, particularly in medicinal chemistry and organic synthesis.

The compound's structural features contribute to its reactivity and interactions with biological targets. The presence of halogens (bromine and chlorine) is known to enhance the compound's ability to interact with enzymes and receptors, which may influence their biological activity.

Biological Activity Overview

Research on the biological activity of this compound is still emerging, but initial findings indicate that it may possess significant pharmacological properties. The halogenated structure allows for enhanced binding affinities with various biological targets.

Enzyme Interaction Studies

Studies have begun to explore how this compound interacts with specific enzymes. For example, preliminary investigations suggest that this compound may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs, although further studies are required to quantify these effects.

Cytotoxicity Assays

In vitro cytotoxicity assays have been conducted using cell lines to assess the compound's potential as an anticancer agent. Early results indicate that this compound may induce apoptosis in cancer cells, although the mechanism of action remains to be elucidated.

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-Chloro-2-bromothiophene Bromine at position 2; chlorine at position 3Antimicrobial properties
4-Bromo-2-(3-chloro-2-methylpropyl)thiophene Bromine at position 4; chlorine at position 3Potential anticancer activity
3-Chloro-2-(2-ethylhexyl)thiophene Chlorine at position 3; ethylhexyl groupModerate cytotoxicity
4-Chloro-2-(3-bromo-2-methylpropyl)thiophene Chlorine at position 4; bromine at position 3Enhanced enzyme inhibition

Properties

Molecular Formula

C8H10BrClS

Molecular Weight

253.59 g/mol

IUPAC Name

2-bromo-3-(3-chloro-2-methylpropyl)thiophene

InChI

InChI=1S/C8H10BrClS/c1-6(5-10)4-7-2-3-11-8(7)9/h2-3,6H,4-5H2,1H3

InChI Key

RNZBBFHQIDOWFJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(SC=C1)Br)CCl

Origin of Product

United States

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